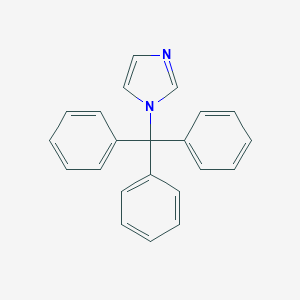

1-Trityl-1H-imidazol

Übersicht

Beschreibung

1-(Triphenylmethyl)imidazole is an imidazole derivative.

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Wissenschaftliche Forschungsanwendungen

Einführung in 1-Trityl-1H-imidazol

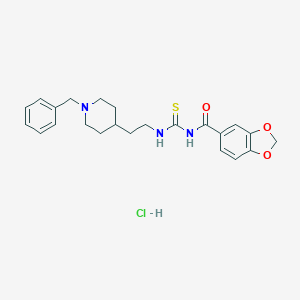

This compound, auch bekannt als Tritylimidazol-4-carbaldehyd, ist eine Verbindung mit der folgenden chemischen Struktur: . Lassen Sie uns nun seine Anwendungen untersuchen:

Medizinische Chemie und Arzneimittelentwicklung

Antibakterielle und Antituberkulose-Aktivitäten: This compound-Derivate haben vielversprechende antibakterielle und antituberkulose Eigenschaften gezeigt. Forscher haben verschiedene Analoga synthetisiert und ihre Wirksamkeit gegen Bakterienstämme, einschließlich Mycobacterium tuberculosis, bewertet . Diese Verbindungen könnten zur Bekämpfung von arzneimittelresistenten Infektionen beitragen.

Entzündungshemmende und Antitumor-Effekte: Studien deuten darauf hin, dass this compound-Derivate entzündungshemmende und Antitumor-Aktivitäten aufweisen. Ihr Potenzial, entzündliche Reaktionen zu modulieren und das Tumorwachstum zu hemmen, macht sie zu faszinierenden Kandidaten für weitere Untersuchungen .

Antidiabetische und antioxidative Eigenschaften: Bestimmte Imidazol-Derivate, einschließlich this compound, haben antidiabetische Wirkungen gezeigt, indem sie den Glukosestoffwechsel beeinflussen. Darüber hinaus können ihre antioxidativen Eigenschaften dazu beitragen, Zellen vor oxidativem Stress zu schützen .

Histaminsynthese

This compound spielt eine Rolle bei der Histaminsynthese. Es dient als Zwischenprodukt bei der Produktion von Histamin, einem wichtigen Molekül, das an Immunreaktionen, Neurotransmission und allergischen Reaktionen beteiligt ist .

Synthetische Chemie

Regiogesteuerte Synthese von substituierten Imidazolen: Neuere Fortschritte in der Imidazolsynthese haben sich auf regiogesteuerte Methoden zur Konstruktion von substituierten Imidazolen konzentriert. Diese Heterocyclen dienen als Schlüsselkomponenten in verschiedenen funktionalen Molekülen, die in verschiedenen Anwendungen eingesetzt werden .

Mehrkomponentenreaktionen: Forscher haben verschiedene Mehrkomponentenreaktionen untersucht, um Imidazol-Derivate zu synthetisieren. Diese Reaktionen bieten effiziente Wege, um strukturell vielfältige Verbindungen zu erhalten .

Safety and Hazards

1-Trityl-1H-imidazole should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZDCTUDQYGYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347130 | |

| Record name | 1-Trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15469-97-3 | |

| Record name | Dechloroclotrimazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Triphenylmethyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECHLOROCLOTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-trityl-1H-imidazole a useful building block for synthesizing complex molecules?

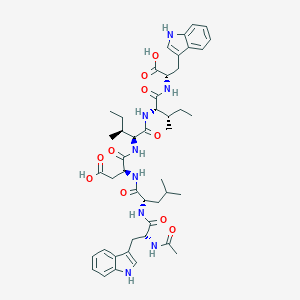

A1: 1-trityl-1H-imidazole serves as a versatile precursor for various imidazole derivatives, particularly those with modifications at the 4-position. The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions within the molecule. This is exemplified in the synthesis of side-chain-fluorinated histamines, where 1-trityl-1H-imidazole undergoes modification at the 4-position via a vinyl group. [] The trityl group can then be removed to yield the desired histamine derivative. This strategy is also employed in the synthesis of atipamezole and its analogs, where 1-trityl-1H-imidazole-4-carboxaldehyde is utilized as a starting material. []

Q2: How does the use of 1-trityl-1H-imidazole in the synthesis of atipamezole compare to other methods?

A2: Utilizing 1-trityl-1H-imidazole-4-carboxaldehyde in the synthesis of atipamezole offers several advantages compared to alternative routes. [] Firstly, the carboxaldehyde starting material is commercially available and more cost-effective than other precursors like tritylated iodides. Secondly, the synthetic route involving 1-trityl-1H-imidazole-4-carboxaldehyde simplifies the process by combining the trityl group deprotection and reduction steps. This streamlining contributes to the method's overall efficiency and practicality for atipamezole synthesis.

Q3: Can you describe a specific example of how 1-trityl-1H-imidazole is used to synthesize a biologically relevant molecule?

A3: Researchers employed 1-trityl-1H-imidazole as a key intermediate in synthesizing β-fluorohistamine and β,β-difluorohistamine. [] They achieved this by first reacting 1-trityl-1H-imidazole with a vinyl group to form 1-trityl-4-vinyl-1H-imidazole. Subsequent addition of "FBr" led to the formation of fluorinated intermediates. These intermediates underwent further modifications, including azide substitution, reduction, and trityl group removal, ultimately yielding the desired fluorinated histamine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)